5-(chloromethyl)-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole
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Overview
Description
5-(chloromethyl)-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a chloromethyl group and a prop-2-en-1-yl group attached to the tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-(chloromethyl)-1H-tetrazole with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(chloromethyl)-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: The prop-2-en-1-yl group can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to changes in its oxidation state and the formation of new functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions involving the chloromethyl group.
Addition Reactions: Electrophiles like bromine or hydrogen chloride can be used for addition reactions with the prop-2-en-1-yl group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group with sodium azide can yield 5-(azidomethyl)-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole, while addition of bromine to the prop-2-en-1-yl group can result in the formation of 5-(chloromethyl)-1-(2,3-dibromopropyl)-1H-1,2,3,4-tetrazole.
Scientific Research Applications
Chemistry
In chemistry, 5-(chloromethyl)-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various derivatives and functionalized compounds.
Biology
In biological research, this compound is studied for its potential biological activities. Tetrazole derivatives have been investigated for their antimicrobial, antifungal, and anticancer properties. The presence of the chloromethyl and prop-2-en-1-yl groups may enhance the compound’s interaction with biological targets.
Medicine
In medicine, this compound and its derivatives are explored for their potential therapeutic applications. Tetrazole-containing compounds have been studied as potential drug candidates for various diseases, including infections and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in polymer chemistry, catalysis, and material science.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole depends on its specific application and target. In biological systems, the compound may interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially affecting their function. The prop-2-en-1-yl group may also play a role in the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
5-(chloromethyl)-1H-tetrazole: Lacks the prop-2-en-1-yl group, making it less versatile in certain reactions.
1-(prop-2-en-1-yl)-1H-tetrazole: Lacks the chloromethyl group, affecting its reactivity in nucleophilic substitution reactions.
5-(bromomethyl)-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole: Similar structure but with a bromomethyl group instead of a chloromethyl group, which may influence its reactivity and applications.
Uniqueness
5-(chloromethyl)-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole is unique due to the presence of both the chloromethyl and prop-2-en-1-yl groups. This combination of functional groups provides a balance of reactivity and stability, making it a versatile compound for various chemical reactions and applications. The chloromethyl group allows for nucleophilic substitution, while the prop-2-en-1-yl group enables addition reactions, expanding the compound’s utility in synthetic chemistry.
Properties
IUPAC Name |
5-(chloromethyl)-1-prop-2-enyltetrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN4/c1-2-3-10-5(4-6)7-8-9-10/h2H,1,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYYBHUCVPOWMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=N1)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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